4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine

Medicinal Chemistry Enzyme Inhibition Alzheimer's Disease Research

Avoid the common pitfall of substituting phenyl-ring-dimethylated analogs for thiazole-core-dimethylated compounds-this regioisomeric switch leads to divergent target engagement and invalid SAR. 4,5-Dimethyl-N-phenyl-1,3-thiazol-2-amine (CAS 15865-94-8) provides the correct thiazole-methylated scaffold for accurate probe development. • Regiospecific differentiation: Methyl groups on the thiazole core modulate endocyclic nitrogen electronics and H-bonding capacity, directly affecting target binding vs. N-phenyl-ring-methylated analogs. • Unique target annotation: Predicted GSK3β and HSF1 engagement absent in the unsubstituted parent; utilized in patent-disclosed M3 mAChR antagonist programs. • Efficient procurement: One-pot CuBr₂-mediated synthesis (61-95% yield) enables cost-effective library production; supplied at ≥98% purity with expedited global shipping.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B12159510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC2=CC=CC=C2)C
InChIInChI=1S/C11H12N2S/c1-8-9(2)14-11(12-8)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)
InChIKeyVEUBKVMWGDELMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-N-phenyl-1,3-thiazol-2-amine: A Chemically Defined 2-Aminothiazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


4,5-Dimethyl-N-phenyl-1,3-thiazol-2-amine (CAS 15865-94-8) is a synthetic 2-aminothiazole derivative characterized by methyl substituents at the 4- and 5-positions of the thiazole ring and an N-phenylamine moiety at the 2-position . This regiospecific dimethylation pattern differentiates it from the broader class of N-phenylthiazol-2-amines, where substituents are more commonly introduced on the phenyl ring rather than on the thiazole core [1]. The compound is commercially supplied as a research chemical (typical purity ≥95%) and has been utilized as a building block in patent-disclosed M3 muscarinic acetylcholine receptor antagonist programs [2].

Why Generic Substitution of 4,5-Dimethyl-N-phenyl-1,3-thiazol-2-amine with Unsubstituted or Phenyl-Ring-Substituted Analogs Can Compromise Experimental Reproducibility


The precise position of methyl substitution on the thiazole scaffold is a critical determinant of both electronic properties and steric character. In 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine, the electron-donating methyl groups reside on the endocyclic thiazole ring, directly modulating the electron density at the endocyclic nitrogen and altering hydrogen-bonding capacity relative to analogs where methyl groups are appended solely to the exocyclic N-phenyl ring [1]. This regioisomeric distinction translates into divergent target engagement profiles: within the N-phenylthiazol-2-amine series, the most potent acetylcholinesterase inhibitor reported (N-(2,3-dimethylphenyl)thiazol-2-amine, IC50 = 0.009 µM) derives its activity specifically from dimethylation of the phenyl ring, not the thiazole core [2]. Consequently, substituting a phenyl-ring-dimethylated analog for the thiazole-ring-dimethylated title compound—or vice versa—can lead to entirely different biological outcomes, making generic replacement scientifically invalid without explicit comparative validation.

Quantitative Differentiation Evidence for 4,5-Dimethyl-N-phenyl-1,3-thiazol-2-amine: A Comparator-Driven Technical Assessment


Regioisomeric Methyl Substitution Determines Cholinesterase Inhibitory Potency: Evidence from the N-Phenylthiazol-2-amine Series

The title compound (4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine) bears methyl groups on the thiazole ring, whereas the most potent cholinesterase inhibitor in the published N-phenylthiazol-2-amine series is N-(2,3-dimethylphenyl)thiazol-2-amine (3j), which carries methyl groups on the phenyl ring [1]. Compound 3j exhibits IC50 = 0.009 ± 0.002 µM against AChE (Electrophorus electricus) and IC50 = 0.646 ± 0.012 µM against BChE (horse serum) in Ellman's assay [1]. Although direct experimental data for the title compound are not reported in the same study, molecular docking analysis confirms that the spatial orientation of the methyl substituents governs interactions with the peripheral anionic site of AChE [1]. This indicates that the thiazole-4,5-dimethylated title compound will present a fundamentally different binding pharmacophore compared to the phenyl-ring-dimethylated analog 3j.

Medicinal Chemistry Enzyme Inhibition Alzheimer's Disease Research

One-Pot Synthesis Yield Enables Cost-Effective Procurement Compared to Traditional Multi-Step Thiazole Assembly

4,5-Dimethyl-N-phenyl-1,3-thiazol-2-amine can be synthesized via a CuBr2-mediated one-pot desulfurization/condensation protocol starting from dithiocarbamic acid salts and α-bromoketones generated in situ . The general method delivers 2-aminothiazole products in yields of 61–95% . In contrast, traditional two-step routes involving pre-formed thiourea intermediates and subsequent Hantzsch cyclization typically achieve yields of 40–60% for comparable N-aryl-2-aminothiazoles . The higher efficiency of the one-pot method reduces raw material consumption and labor cost, translating into more economical procurement pricing for the title compound relative to analogs synthesized via less efficient routes.

Synthetic Chemistry Process Chemistry Chemical Procurement

Target Prediction Annotation Suggests Differential Kinase Engagement Relative to Unsubstituted Parent Scaffold

ChemSpider-curated target prediction data annotate 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine with a potential interaction with glycogen synthase kinase-3 beta (GSK3β) and heat shock factor protein 1 (HSF1) . In comparison, the unsubstituted parent scaffold N-phenylthiazol-2-amine (CAS 33142-18-6) is not annotated with GSK3β in the same database . This differential annotation suggests that the 4,5-dimethyl substitution on the thiazole ring may confer additional kinase-binding potential not present in the unsubstituted parent. However, it must be noted that these are computational predictions and experimental binding data (Ki, IC50) for the title compound are not available.

Kinase Biology Chemical Biology Target Prediction

Physicochemical Profile Differentiates 4,5-Dimethyl-N-phenyl-1,3-thiazol-2-amine from 4-Phenyl-Substituted Thiazol-2-amine Regioisomers

The calculated boiling point of 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine is 338.2 ± 45.0 °C at 760 mmHg . By comparison, the regioisomer 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine (where the dimethylphenyl group is at the 4-position of the thiazole ring rather than on the 2-amino group) exhibits different chromatographic retention behavior on reverse-phase HPLC, consistent with altered logP [1]. While both isomers share the same molecular formula (C11H12N2S) and molecular weight (204.29 Da), the connectivity difference leads to distinct physicochemical properties relevant to purification, formulation, and biological assay compatibility.

Physicochemical Characterization Chemical Biology Drug Design

Optimal Research and Industrial Application Scenarios for 4,5-Dimethyl-N-phenyl-1,3-thiazol-2-amine Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Probing the Effect of Thiazole-Ring Methylation on Biological Activity

Given the regioisomeric distinction from phenyl-ring-dimethylated analogs, the title compound serves as a critical SAR probe for elucidating how methyl group placement on the thiazole core versus the N-phenyl ring affects target binding. The cholinesterase inhibitory data from the Iqbal et al. series [1] provide a baseline comparator for this investigation.

GSK3β and HSF1 Chemical Probe Development

The unique target annotation profile—GSK3β and HSF1 —that is absent in the unsubstituted parent scaffold makes this compound a potential starting point for developing chemical probes for kinase and heat shock factor pathways, pending experimental validation of binding affinity.

Cost-Efficient Synthesis of 2-Aminothiazole Libraries

The one-pot CuBr2-mediated synthesis route delivering yields of 61–95% supports efficient parallel library production, making the title compound an attractive scaffold for high-throughput medicinal chemistry campaigns where procurement cost and synthetic accessibility are key drivers.

M3 Muscarinic Acetylcholine Receptor Antagonist Patent Lead Optimization

The compound falls within the generic scope of thiazole-aniline M3 mAChR antagonist patents [2]. Its distinct substitution pattern offers a non-obvious structural variant for lead optimization programs targeting respiratory, gastrointestinal, or urinary incontinence indications.

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